1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
Description
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene (CAS 1221658-68-9) is a halogenated aromatic ether featuring a benzyloxy group at position 1, a bromine atom at position 3, and a trifluoromethoxy group at position 3. It is synthesized via a four-step procedure involving O-alkylation of 3-bromo-5-(trifluoromethoxy)phenol with benzyl bromide in the presence of potassium carbonate, yielding a high purity product (92.59% isolated yield) . Structural confirmation is provided by ¹H NMR (δ 5.05 ppm for benzyl CH₂, aromatic protons at 6.80–7.42 ppm) . This compound is a key intermediate in pharmaceutical research, notably in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators .
Properties
IUPAC Name |
1-bromo-3-phenylmethoxy-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKREHXYXUPPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682084 | |
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221658-68-9 | |
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
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Target compound : 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
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Key disconnections :
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Benzyloxy group introduced via nucleophilic substitution of a phenolic hydroxyl group.
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Bromine installed via electrophilic aromatic substitution (EAS).
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Trifluoromethoxy group introduced via Ullmann-type coupling or nucleophilic displacement.
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Synthetic Routes and Optimization
Benzylation of 3-Bromo-5-hydroxyphenol
Trifluoromethoxylation via Copper-Catalyzed Coupling
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Reagents : 3-Bromo-5-(benzyloxy)phenol, CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃, trifluoromethyl iodide (CF₃I), DMF, 120°C.
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Mechanism : Ullmann-type coupling replaces the bromine with trifluoromethoxy.
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Challenges : Competing side reactions (e.g., debenzylation) necessitate careful temperature control.
Synthesis of 1-(Benzyloxy)-5-(trifluoromethoxy)benzene
Regioselective Bromination
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Reagents : 1-(Benzyloxy)-5-(trifluoromethoxy)benzene, N-bromosuccinimide (NBS, 1.1 eq), FeBr₃ (0.1 eq), CH₂Cl₂, 0°C → rt (4 h).
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Directing effects : The trifluoromethoxy group directs bromination to position 3 (meta), while the benzyloxy group minimally influences regioselectivity due to steric hindrance.
Synthesis of 1-(Benzyloxy)-3-bromophenol
Introduction of Trifluoromethoxy Group
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| 1 | Straightforward benzylation step | Low yield in trifluoromethoxylation | ~40% |
| 2 | High regioselectivity in bromination | Requires specialized directing group strategy | ~60% |
| 3 | Avoids harsh bromination conditions | Multi-step, labor-intensive | ~30% |
Critical Parameter Optimization
Solvent and Temperature Effects
Catalytic Systems
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Copper catalysts : CuI/1,10-phenanthroline systems improve trifluoromethoxy coupling efficiency compared to traditional CuBr.
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Lewis acids : FeBr₃ enhances bromination regioselectivity by stabilizing the bromonium ion intermediate.
Scalability and Industrial Relevance
Route 2 offers the best balance of yield and scalability, as bromination with NBS/FeBr₃ is amenable to large-scale production. However, the cost of 5-(trifluoromethoxy)resorcinol necessitates optimization of the benzylation step to maximize atom economy .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The benzyloxy group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form various products depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeCl3 or AlCl3.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various ethers or amines .
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with desired properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The compound’s structural uniqueness arises from the combination of bromine and trifluoromethoxy substituents. Below is a comparative analysis with analogues (Table 1):
Table 1: Key Structural and Commercial Features of Analogues
Electronic and Steric Effects
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than -CF₃ due to the electronegative oxygen atom. This increases the compound’s electrophilicity at the aromatic ring, enhancing reactivity in nucleophilic substitution reactions compared to 1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene .
- Halogen Position: The meta-bromine in the target compound (position 3) contrasts with para-bromine in 1-Benzyloxy-4-bromobenzene.
- Fluorine Substitution: Analogues like 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene exhibit increased lipophilicity and altered metabolic stability compared to non-fluorinated derivatives, making them relevant in drug design .
Commercial and Industrial Relevance
- Availability : While CymitQuimica lists the compound as discontinued, Combi-Blocks offers it at 97% purity, indicating niche demand in research .
- Cost and Purity : Fluorinated derivatives (e.g., trifluoromethoxy or trifluoromethyl) generally command higher prices due to synthetic complexity, as seen in GR-012-33284 (4-CF₃ analogue) .
Biological Activity
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula: CHBrFO
- Molecular Weight: 303.07 g/mol
Biological Activity Overview
This compound has been investigated for various biological activities, including antimalarial, anticancer, and enzyme inhibition properties. The trifluoromethoxy group is particularly notable for enhancing lipophilicity and modulating biological interactions.
Antimalarial Activity
Recent studies have shown that compounds with similar structures exhibit varying degrees of antiplasmodial activity. For instance, a study indicated that modifications in the benzyloxy and trifluoromethoxy groups significantly affect potency against malaria parasites. Specifically, the introduction of a trifluoromethoxy group led to decreased antiplasmodial potency compared to alkoxy counterparts .
| Compound | IC50 (nM) | Comments |
|---|---|---|
| 4-Benzyloxy-3-pyrroline-2-one | 48.7 | Higher potency than natural TA |
| 4-Chlorobenzyloxy variant | 89.7 | Slightly lower potency than alkoxy variants |
| This compound | TBD | Requires further investigation |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. It was found to interact with various molecular targets involved in cancer progression, including PD-L1, which plays a critical role in immune evasion by tumors. Compounds structurally related to this compound showed promising results in inhibiting PD-1/PD-L1 interactions, thereby enhancing immune response against cancer cells .
The mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes or receptors, altering biochemical pathways.
- Binding Affinity: Its structural features allow it to bind effectively to target proteins, modulating their activity.
Case Studies and Research Findings
A comprehensive study focused on the synthesis and biological evaluation of biphenyl analogues demonstrated that modifications in substituents significantly influenced biological activity. The presence of the trifluoromethoxy group was correlated with reduced efficacy against malaria parasites when compared to other substituents .
Additionally, high-throughput screening methods have identified several compounds with similar structures that exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for preparing 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene?
- Methodology : A common approach involves sequential functionalization of a benzene ring. For example, the benzyloxy group can be introduced via nucleophilic substitution using benzyl bromide under basic conditions. Bromination at the meta position can be achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. The trifluoromethoxy group is typically introduced via Cu-mediated coupling reactions or direct fluorination of precursor methoxy groups using sulfur tetrafluoride (SF₄) .
- Key Intermediates :
- 3-Bromo-5-(trifluoromethoxy)phenol (precursor for benzyloxy introduction).
- 1-Benzyloxy-3-bromo-5-methoxybenzene (prior to trifluoromethylation).
Q. How does the molecular structure influence its reactivity in substitution reactions?
- Electronic Effects : The bromo (-Br) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitutions to the para position relative to existing substituents. The benzyloxy group (-OBn) acts as a weakly electron-donating group, creating regioselective challenges in further functionalization .
- Steric Effects : The bulky benzyloxy group at position 1 introduces steric hindrance, limiting access to adjacent positions for large electrophiles or catalysts .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR :
- ¹H NMR : Signals for benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and aromatic protons (split due to substituent effects).
- ¹³C NMR : Distinct peaks for CF₃ (δ 120–125 ppm, quartets due to ¹JCF coupling) and brominated carbons (δ 90–110 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 347.0 (C₁₄H₁₀BrF₃O₂).
Advanced Research Questions
Q. How can this compound serve as a precursor in synthesizing bioactive molecules?
- Applications :
- Drug Synthesis : The bromo group enables Suzuki-Miyaura cross-coupling reactions to attach heterocycles or pharmacophores. For example, coupling with boronic acids can yield biaryl structures relevant to kinase inhibitors .
- Material Science : The trifluoromethoxy group enhances thermal stability, making derivatives suitable for liquid crystals or OLED materials .
Q. What computational methods elucidate the electronic effects of substituents in this compound?
- DFT Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. The trifluoromethoxy group significantly lowers the HOMO energy (-9.2 eV), reducing electrophilicity .
- Molecular Dynamics : Simulations reveal conformational flexibility of the benzyloxy group, affecting π-π stacking in crystal structures .
Q. What contradictions exist in reported synthetic methodologies for this compound?
- Bromination Efficiency : Some protocols report incomplete bromination using NBS/FeBr₃, requiring alternative reagents like Br₂/HBr in acetic acid (48% yield, as seen in ). This highlights the need for optimization based on substrate electronics .
- Trifluoromethoxy Introduction : Direct fluorination of methoxy precursors (SF₄) vs. Cu-mediated coupling of trifluoromethylating agents (e.g., TMSCF₃) show variability in yields (55–75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
